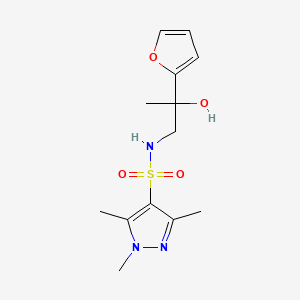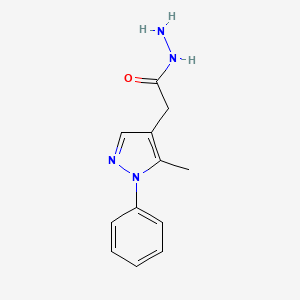
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid hydrazide with appropriate reagents. The exact synthetic pathway may vary, but it typically includes hydrazine coupling reactions and subsequent purification steps .
Molecular Structure Analysis
The molecular formula of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is C11H12N4O . It comprises a pyrazole ring with a phenyl group and a methyl group attached. The crystal structure reveals specific bond lengths and angles .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. For example, it can react with acyl chlorides or aldehydes to form new derivatives .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Applications in Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Applications in Agrochemistry
Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their diverse pharmacological effects .
Applications in Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals .
Applications in Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They are used in the synthesis of various organometallic compounds .
Anti-prostatic Hyperplasia Activity
Although the specific study on this compound is not available, pyrazole derivatives have been studied for their anti-prostatic hyperplasia activity .
Growth Inhibition in PC-3 Cells
Pyrazole core favored improved growth inhibition in PC-3 cells . This suggests potential applications in cancer research.
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been approved for the treatment of different types of cancer .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to downstream effects such as cytotoxicity .
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Propiedades
IUPAC Name |
2-(5-methyl-1-phenylpyrazol-4-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-10(7-12(17)15-13)8-14-16(9)11-5-3-2-4-6-11/h2-6,8H,7,13H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERPQGXHWWGOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)
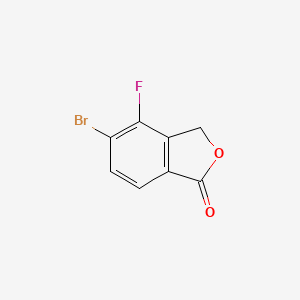
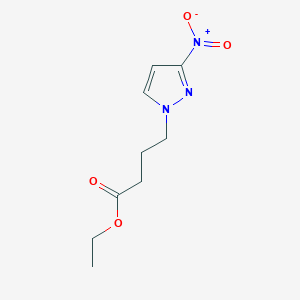
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)
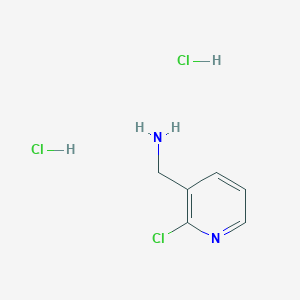

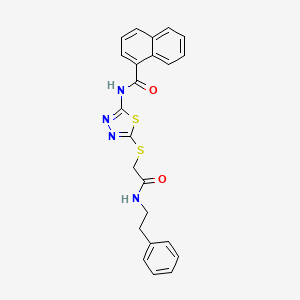
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)
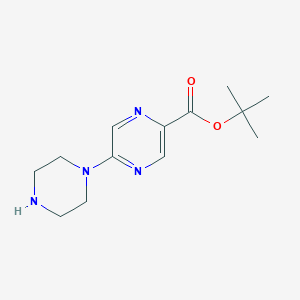
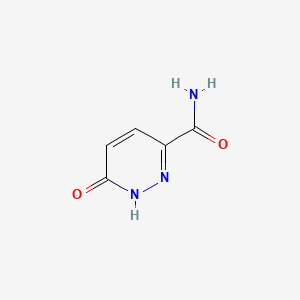
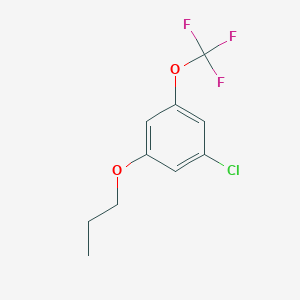
![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
